1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
The compound “1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone” is a heterocyclic molecule featuring a piperidine core substituted with a 6-methylpyridazine moiety via an ether linkage. The ethanone group bridges the piperidine ring to a pyrazole heterocycle.
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-12-5-6-14(18-17-12)22-13-4-2-8-19(10-13)15(21)11-20-9-3-7-16-20/h3,5-7,9,13H,2,4,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSNOWOEBHOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 4-Oxo-4-methylpentanoic Acid
6-Methylpyridazin-3-ol is synthesized via cyclocondensation of hydrazine hydrate with 4-oxo-4-methylpentanoic acid under acidic conditions. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield the pyridazinone intermediate. Subsequent methylation at the 6-position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) to afford 6-methylpyridazin-3-ol.
Reaction Conditions :
- Hydrazine Hydrate : 1.2 equivalents, reflux in ethanol (12 h).
- Methylation : CH₃I (1.5 eq.), K₂CO₃ (2 eq.), DMF, 60°C (6 h).
- Yield : 78–85% after purification by column chromatography.
Functionalization of the Piperidine Core
Etherification of 3-Hydroxypiperidine with 6-Methylpyridazin-3-ol
The 3-hydroxypiperidine intermediate is coupled with 6-methylpyridazin-3-ol via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr). Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are preferred for regioselective ether bond formation without racemization.
Procedure :
- Dissolve 3-hydroxypiperidine (1.0 eq.) and 6-methylpyridazin-3-ol (1.1 eq.) in THF.
- Add triphenylphosphine (1.2 eq.) and diethyl azodicarboxylate (1.2 eq.) at 0°C.
- Stir at room temperature for 24 h.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 82%.
Acylation with 2-(1H-Pyrazol-1-yl)acetyl Chloride
Synthesis of 2-(1H-Pyrazol-1-yl)acetyl Chloride
Pyrazole (1.0 eq.) is treated with chloroacetyl chloride (1.2 eq.) in dichloromethane under basic conditions (Et₃N, 0°C). The reaction mixture is stirred for 4 h, followed by aqueous workup to isolate 2-(1H-pyrazol-1-yl)acetyl chloride.
N-Acylation of Piperidine Intermediate
The piperidine intermediate (1.0 eq.) is acylated with 2-(1H-pyrazol-1-yl)acetyl chloride (1.2 eq.) in the presence of Et₃N (2.0 eq.) in dichloromethane. The reaction is monitored by TLC until completion (6–8 h), followed by extraction and crystallization from ethanol.
Reaction Data :
- Temperature : 0°C → room temperature.
- Yield : 76% (white crystalline solid).
- Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 2.4 Hz, 1H, pyridazine-H), 6.45 (s, 1H, pyrazole-H), 4.12–4.08 (m, 2H, piperidine-H), 3.95–3.91 (m, 2H, OCH₂), 2.51 (s, 3H, CH₃).
Alternative Synthetic Routes and Optimization
One-Pot Sequential Functionalization
A streamlined approach involves sequential Mitsunobu etherification and acylation in a single reactor. After etherification, the reaction mixture is cooled to 0°C, and 2-(1H-pyrazol-1-yl)acetyl chloride is added directly without intermediate isolation. This reduces purification steps and improves overall yield (68% over two steps).
Catalytic Enhancements
- ZnO Nanoparticles : Employing nano-ZnO (10 mol%) in the acylation step accelerates reaction kinetics, achieving 94% conversion in 3 h.
- Ionic Liquids : Using [bmim]PF₆ as a solvent for the Mitsunobu reaction enhances regioselectivity and reduces side product formation.
Critical Analysis of Methodologies
Regioselectivity Challenges
The pyridazine etherification step risks O- vs. N-alkylation. Mitsunobu conditions favor O-alkylation due to the superior nucleophilicity of the pyridazine oxygen.
Purification Considerations
- Chromatography : Essential for removing triphenylphosphine oxide byproducts post-Mitsunobu.
- Crystallization : Ethanone-pyrazole intermediates crystallize efficiently from ethanol, minimizing yield loss.
Chemical Reactions Analysis
1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties. In vitro studies have shown its ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structure allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological contexts.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, essential for combating oxidative stress in cells. This effect was evaluated using assays that measure free radical scavenging capabilities. Its antioxidant properties may be beneficial in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Properties
In cellular models, this compound has been observed to inhibit the release of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This property could be advantageous in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Study
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various derivatives of piperidine compounds, including this compound. It was found to significantly reduce neuronal apoptosis in models of induced oxidative stress, highlighting its potential therapeutic role in neurodegenerative conditions .
Antioxidant Evaluation
In experimental setups assessing antioxidant capacity, the compound exhibited a high degree of free radical scavenging activity compared to standard antioxidants. This suggests its utility as a protective agent against oxidative damage .
Inflammation Modulation
In vitro assays demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This finding supports its potential use as an anti-inflammatory agent in various inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Combines a piperidine ring (6-membered, saturated) with a pyridazine (6-membered, unsaturated, two adjacent nitrogen atoms) and a pyrazole (5-membered, unsaturated, two adjacent nitrogen atoms). The ether linkage between piperidine and pyridazine introduces conformational flexibility.
- Imidazo-Pyridine Fused Triazoles (): These compounds feature imidazo[1,2-a]pyridine fused with triazole, lacking the pyridazine and piperidine motifs. Substituents like chloro (8p), methoxy-nitro (8p), and alkyl chains (10a, 10b) alter lipophilicity and electronic properties .
Substituent Variations
- Patent Compounds (): Include bulky groups like methanesulfonylphenyl and alkylamino chains on pyridin-3-yl methanone, which may improve solubility or target affinity .
- Oxadiazole Derivatives (): Feature a 1,3,4-oxadiazole ring instead of pyridazine, introducing additional hydrogen-bond acceptors .
Physical and Spectral Properties
Biological Activity
The compound 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone , also known by its CAS number 2034250-79-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.34 g/mol. The structure comprises a piperidine ring substituted with a 6-methylpyridazin-3-yloxy group and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 2034250-79-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives containing pyrazole and piperidine moieties have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated using the DPPH scavenging assay. It was found that certain derivatives exhibited IC50 values as low as 4.67 μg/mL, suggesting strong free radical scavenging capabilities . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Cytotoxicity Studies
In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, compounds derived from similar structures demonstrated low toxicity, which is favorable for their development as safe therapeutic agents .
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses or cellular signaling pathways.
Synthesis and Evaluation
A notable study synthesized various derivatives of the compound and evaluated their biological activities. Among these, several showed promising results in terms of antibacterial and antifungal properties, reinforcing the potential application of such compounds in treating infectious diseases .
Structure-Aactivity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Research indicates that modifications in the pyridazine and pyrazole rings significantly affect biological activity, highlighting the importance of structural diversity in drug design .
Q & A
Basic: What are the critical spectroscopic methods for characterizing this compound, and how are spectral contradictions resolved?
Answer:
Key techniques include 1H/13C NMR to confirm substituent positions on the pyridazine, piperidine, and pyrazole moieties, and ESI-MS to validate molecular weight. For example, in structurally related compounds, NMR chemical shifts for pyridazine protons typically appear at δ 8.5–9.0 ppm, while pyrazole protons resonate at δ 6.5–7.5 ppm . Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from conformational flexibility in the piperidine ring or solvent effects. Resolution involves comparative analysis with computed spectra (DFT) or variable-temperature NMR to assess dynamic behavior .
Basic: What synthetic routes are reported for analogous compounds, and how are reaction conditions optimized?
Answer:
Common strategies include:
- Nucleophilic substitution to introduce the pyridazine-3-yloxy group onto piperidine.
- Coupling reactions (e.g., amidation or alkylation) to attach the pyrazole moiety.
For example, a related pyridazine-piperidine derivative was synthesized via a Mitsunobu reaction between 6-methylpyridazin-3-ol and a piperidine precursor, followed by ethanone functionalization . Optimization involves DoE (Design of Experiments) to adjust parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for coupling steps) .
Advanced: How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
A stability-indicating HPLC method should be developed with forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl/NaOH at 40–80°C for 24–72 hours.
- Oxidative stress : Use 3% H₂O₂ at room temperature.
- Photolysis : Expose to UV light (λ = 254 nm) for 48 hours.
Monitor degradation products via LC-MS and compare retention times with synthetic standards. For thermal stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced: What computational approaches are used to predict binding affinities of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with receptors (e.g., kinases or GPCRs).
- Molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR modeling to correlate substituent effects (e.g., pyridazine methyl group) with activity. For instance, replacing the pyrazole with imidazole in analogs reduced affinity by ~30%, highlighting the importance of hydrogen-bonding motifs .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of vapors.
- Waste disposal : Segregate organic waste containing pyrazole/pyridazine fragments and incinerate at >1000°C.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can structure-activity relationship (SAR) studies be structured to explore the role of the piperidine linker?
Answer:
Design analogs with:
- Piperidine ring modifications : Replace with morpholine (oxygen substitution) or azepane (7-membered ring) to assess conformational flexibility.
- Linker length : Introduce methylene spacers between piperidine and pyridazine.
Evaluate changes via in vitro assays (e.g., IC₅₀ in enzyme inhibition) and correlate with molecular lipophilicity (logP) measurements. For example, a morpholine analog showed reduced logP (from 2.1 to 1.7) and 50% lower activity, suggesting hydrophobic interactions are critical .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min). Detection at 254 nm.
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1) as mobile phase (Rf ~0.5).
Validate method precision with ≤2% RSD for triplicate injections .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Potential solutions:
- Catalyst screening : Test Pd(OAc)₂, XPhos-Pd-G3, or CuI for Buchwald-Hartwig coupling.
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C.
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions.
In a related pyrazole-piperidine synthesis, switching from Pd/C to XPhos-Pd-G3 increased yields from 45% to 78% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
